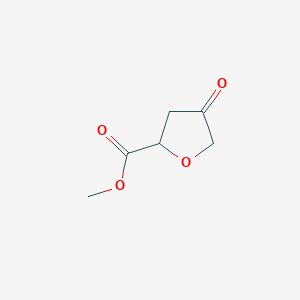

Methyl 4-oxotetrahydrofuran-2-carboxylate

Description

Significance in Heterocyclic Chemistry

The tetrahydrofuran (B95107) motif is a core structure in numerous naturally occurring and biologically active molecules. The significance of Methyl 4-oxotetrahydrofuran-2-carboxylate in heterocyclic chemistry lies in its utility as a functionalized building block for the synthesis of substituted tetrahydrofurans. The ketone and ester groups within the molecule offer handles for further chemical modifications, enabling the introduction of diverse substituents and the construction of more intricate molecular architectures. Its derivatives are explored for potential applications in the pharmaceutical and agrochemical sectors. thieme-connect.com

Role as a Synthetic Precursor in Advanced Organic Synthesis

The primary role of this compound in advanced organic synthesis is that of a key intermediate. A significant application is in the preparation of agrochemical building blocks. For instance, it is a crucial precursor for the synthesis of cis-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride, an important component in the development of crop protection products. nih.gov

This transformation is achieved through a reductive amination process. In a typical procedure, this compound is reacted with an amine, such as benzylamine (B48309) hydrochloride, in the presence of a catalyst like platinum on carbon (Pt/C) under a hydrogen atmosphere. nih.gov This reaction selectively produces the cis-isomer of the corresponding N-substituted aminotetrahydrofuran-2-carboxylate. nih.gov The benzyl (B1604629) group can subsequently be removed through hydrogenolysis to yield the desired primary amine.

Table 1: Key Transformation of this compound

| Starting Material | Reagents and Conditions | Product | Application of Product |

|---|---|---|---|

| This compound | 1. Benzylamine hydrochloride, 5% Pt/C, H₂ (5 bar), Methanol (B129727), 20°C | cis-Methyl 4-(benzylamino)tetrahydrofuran-2-carboxylate hydrochloride | Intermediate |

Overview of Research Trajectories

Current research involving this compound is largely driven by its application in industrial synthesis, particularly for agrochemicals. The focus of recent developments has been on creating efficient, cost-effective, and scalable synthetic routes to its derivatives. nih.gov For example, research has aimed to develop direct reductive amination processes that exhibit high cis selectivity and yield, which is crucial for the synthesis of specific stereoisomers required for biologically active compounds. nih.gov The exploration of this and other derivatives as intermediates for pharmaceuticals remains an area of interest for further investigation. thieme-connect.comorganic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxooxolane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)5-2-4(7)3-10-5/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHVSNZGUSYYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-12-0 | |

| Record name | methyl 4-oxooxolane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Methyl 4 Oxotetrahydrofuran 2 Carboxylate

Established Synthetic Routes

Multi-step Syntheses from Dimethyl(Z)-butenedioate

A plausible synthetic route to methyl 4-oxotetrahydrofuran-2-carboxylate can be conceptualized starting from dimethyl(Z)-butenedioate, commonly known as dimethyl maleate (B1232345). This multi-step approach involves the initial formation of a γ-butyrolactone intermediate.

The first step in this proposed sequence is the catalytic hydrogenation of dimethyl maleate to produce dimethyl succinate. This is followed by a subsequent hydrogenation and cyclization to yield γ-butyrolactone. acs.orgnih.gov This transformation is typically carried out over copper-based catalysts, such as copper/zinc oxide, under elevated temperature and pressure. acs.orgkit.edu The process can be optimized to favor the formation of γ-butyrolactone over other reduction products like 1,4-butanediol. acs.org

Once γ-butyrolactone is obtained, the next conceptual step would involve a selective oxidation at the C4 position to introduce the ketone functionality. This could be followed by the introduction of the carboxyl group at the C2 position and subsequent esterification with methanol (B129727) to yield the final product, this compound.

Table 1: Proposed Reaction Steps from Dimethyl(Z)-butenedioate

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Hydrogenation | H₂, Copper/Zinc Oxide Catalyst, High Temperature and Pressure | γ-Butyrolactone |

| 2 | Oxidation | Oxidizing Agent | 4-Oxotetrahydrofuran |

| 3 | Carboxylation & Esterification | C1 Synthon, Methanol, Acid Catalyst | This compound |

Esterification of Corresponding Carboxylic Acid Precursors

A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 4-oxotetrahydrofuran-2-carboxylic acid. This can be accomplished through several standard esterification protocols.

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters. nih.govufms.br In this reaction, 4-oxotetrahydrofuran-2-carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, or the water formed during the reaction is removed. ufms.br

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the methyl ester.

For substrates that are sensitive to strong acidic conditions, esterification can be achieved using coupling reagents to activate the carboxylic acid. Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly employed for this purpose.

In this method, the carboxylic acid (4-oxotetrahydrofuran-2-carboxylic acid) reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by methanol to form the desired methyl ester. A nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to facilitate the reaction. The byproducts of these reactions, dicyclohexylurea (DCU) from DCC and a water-soluble urea (B33335) derivative from EDCI, are generally easy to separate from the final product.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Advantages | Disadvantages |

| Fischer Esterification | Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Inexpensive reagents, simple procedure. | Requires harsh acidic conditions, equilibrium reaction. |

| DCC Coupling | DCC, Methanol, DMAP (optional) | Mild reaction conditions. | Formation of insoluble DCU byproduct can complicate purification. |

| EDCI Coupling | EDCI, Methanol, DMAP (optional) | Mild reaction conditions, water-soluble byproduct is easily removed. | More expensive than DCC. |

Base-Catalyzed Michael Addition-Cyclization of Methyl Glycolate (B3277807) with Methyl Acrylate (B77674)

The synthesis of the constitutional isomer, methyl 4-oxotetrahydrofuran-3-carboxylate, has been reported via a base-catalyzed Michael addition followed by an intramolecular cyclization (Dieckmann condensation). A similar strategy can be envisioned for the synthesis of this compound.

This approach would involve the reaction of methyl glycolate with methyl acrylate in the presence of a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe). The base deprotonates the hydroxyl group of methyl glycolate, which then acts as a nucleophile in a Michael addition to the α,β-unsaturated ester, methyl acrylate. The resulting intermediate would then undergo an intramolecular cyclization to form the five-membered tetrahydrofuranone ring.

In a reported synthesis of the 3-carboxylate isomer, methyl glycolate is treated with sodium hydride in an ethereal solvent, followed by the addition of methyl acrylate in dimethyl sulfoxide (B87167) (DMSO) at low temperatures. The reaction mixture is then stirred, allowing for the Michael addition and subsequent cyclization to occur, yielding the target molecule after an acidic workup. A similar set of conditions could be explored for the synthesis of the 2-carboxylate isomer, potentially with different starting materials to achieve the desired regiochemistry.

Cyclocondensation of Ethyl Chloro-oxobutanoate with Malonic Acid

The reaction of ethyl 4-halo-3-oxobutanoates with nucleophiles provides a pathway to various heterocyclic systems. Specifically, the reaction of ethyl 4-bromo- or 4-chloro-3-oxobutanoate with diethyl malonate in the presence of a base like sodium hydride has been shown to yield acyclic addition products. consensus.app

A related cyclocondensation reaction involving ethyl chloro-oxobutanoate and malonic acid or its derivatives could potentially lead to the formation of a tetrahydrofuranone ring. Malonic acid derivatives are well-known precursors in cyclocondensation reactions for the synthesis of various heterocyclic compounds. nih.govresearchgate.net In a hypothetical scenario, the enolate of malonic acid (or a malonate ester) could act as a nucleophile, attacking the electrophilic carbon bearing the halogen in ethyl chloro-oxobutanoate. A subsequent intramolecular reaction could then lead to the formation of the desired ring structure. The specific conditions, including the choice of base and solvent, would be critical in directing the reaction towards cyclization rather than simple substitution.

Novel and Optimized Synthetic Strategies

The synthesis of this compound, a key heterocyclic building block, has been the subject of various research efforts aimed at improving efficiency, yield, and stereochemical control. Modern synthetic chemistry offers several advanced methodologies that can be applied to construct this tetrahydrofuran (B95107) core.

Development of Efficient Large-Scale Synthesis Methods

The transition from laboratory-scale synthesis to cost-effective and environmentally friendly industrial production is a significant challenge in chemical manufacturing. For complex heterocyclic molecules like substituted tetrahydrofurans, this often requires moving away from expensive reagents, low-yield reactions, and hazardous materials. While specific large-scale methodologies for this compound are not extensively detailed in publicly available literature, the development for structurally related compounds highlights common industrial goals. For instance, the synthesis of derivatives like cis-4-aminotetrahydrofuran-2-carboxylate has been pursued to find methods that are cost-effective and viable on an industrial scale, aiming for high yields and purity to avoid complex purification steps. google.com The challenges in scaling up syntheses for similar precursors, such as avoiding high-cost reagents or inefficient coupling reactions, underscore the need for optimized pathways in the production of all tetrahydrofuran-based building blocks. google.com

Stereoselective and Enantioselective Synthesis

Control over stereochemistry is crucial in the synthesis of biologically active molecules, and substituted tetrahydrofurans are common motifs in many natural products. nih.gov The development of stereoselective and enantioselective routes to the tetrahydrofuran ring system is therefore of high importance.

Several powerful strategies have been established for the stereocontrolled synthesis of the tetrahydrofuran core, which are applicable to targets like this compound. nih.gov

Intramolecular SN2 Reactions: A classical and widely used approach involves the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (e.g., halide or sulfonate). The stereocenters established in the acyclic precursor are transferred to the final cyclic product. nih.gov

[3+2] Cycloadditions: This method involves the reaction of a three-atom component and a two-atom component to form the five-membered ring. A common variant is the rhodium-catalyzed reaction of diazo compounds with aldehydes, which generates carbonyl ylides that can be trapped by alkenes to form the tetrahydrofuran ring with controlled diastereoselectivity. nih.gov

Asymmetric Dihydroxylation: Enantioselective synthesis can be achieved by creating chiral intermediates. For example, the Sharpless asymmetric dihydroxylation allows for the creation of enantiomerically pure or enriched diols from alkenes. nih.gov These chiral diols can then serve as precursors for subsequent cyclization to form optically active tetrahydrofuran derivatives. nih.gov

| Synthetic Strategy | Description | Key Features |

| Intramolecular SN2 Cyclization | A hydroxyl nucleophile displaces a leaving group within the same molecule to form the cyclic ether. | Relies on pre-existing stereocenters in the acyclic precursor. nih.gov |

| [3+2] Cycloadditions | Generation of a carbonyl ylide (often via Rh-catalysis from a diazo compound) which reacts with an alkene. | Can form multiple stereocenters in a single step with high diastereoselectivity. nih.gov |

| Sharpless Asymmetric Dihydroxylation | An alkene is converted into a chiral diol, which is then used as an intermediate for cyclization. | Produces enantiomerically enriched products. nih.gov |

Microwave-Assisted Synthesis Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions and improving yields. The primary advantage of microwave heating is the rapid and uniform heating of the entire sample, which can significantly reduce reaction times from hours to minutes. nih.govconicet.gov.ar This method often leads to cleaner reactions with fewer side products, simplifying purification. conicet.gov.ar

While specific literature detailing a microwave-assisted synthesis of this compound is limited, the principles of MAOS are widely applied to the synthesis of various heterocyclic compounds. nih.govresearchgate.net For many heterocyclic systems, microwave irradiation has been shown to provide excellent yields (often in the range of 78-94%) in a fraction of the time required by conventional heating methods. nih.gov The application of this technology offers a promising avenue for the rapid and efficient production of tetrahydrofuran derivatives under environmentally friendly conditions, often using green solvents like water. nih.gov

Catalytic Approaches in Synthesis

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. The construction of the tetrahydrofuran ring can be achieved through various catalytic methods that offer advantages in terms of selectivity and reaction conditions.

Rhodium (Rh) Catalysis: As mentioned previously, Rh catalysts are instrumental in the [3+2] cycloaddition pathway. They facilitate the decomposition of α-diazo ketones to generate carbonyl ylides, which are key intermediates in the formation of the tetrahydrofuran ring. nih.gov

Lewis Acid Catalysis: Lewis acids can be employed in ring-contraction strategies to synthesize substituted tetrahydrofurans from larger ring systems like 4,5-dihydro-1,3-dioxepins. nih.gov

Ruthenium (Ru) Catalysis: Oxidative cyclization of polyenes represents a powerful method for constructing complex molecules containing multiple tetrahydrofuran rings in a single step. For example, RuO₄-catalyzed oxidation of squalene (B77637) can generate a pentatetrahydrofuran product, forming ten stereocenters in one transformation. nih.gov This highlights the power of catalytic methods to build molecular complexity efficiently. nih.gov

Derivatization Pathways and Reaction Mechanisms

Oxidation Reactions and Derived Products

The oxidation of the tetrahydrofuran ring system can lead to a variety of products, although specific studies detailing the oxidation of this compound are not prominent in the surveyed literature. In related chemistries, oxidative cleavage of carbon-carbon double bonds in precursors is a known strategy to afford carboxylic acids. science.gov Generally, the ether linkage and methylene (B1212753) groups within a tetrahydrofuran ring can be susceptible to oxidation under certain conditions, potentially leading to ring-opening or the formation of lactones and other oxygenated derivatives. However, without specific experimental data, the precise products derived from the oxidation of this compound remain speculative.

Reduction Reactions and Derived Products

The ketone at the C4 position of this compound is susceptible to reduction by various hydride reagents, yielding Methyl 4-hydroxytetrahydrofuran-2-carboxylate. The stereochemical outcome of this reduction is of significant interest, as it generates a new stereocenter, leading to diastereomeric products. The choice of reducing agent and reaction conditions can afford control over the diastereoselectivity.

Research on analogous cyclic γ-keto acids and esters has shown that complementary reduction conditions can provide selective access to different diastereomers. acs.org For instance, the reduction of cyclic γ-keto systems with silane (B1218182) reagents in the presence of trifluoroacetic acid typically yields syn-lactones, whereas reduction with bulky trialkylborohydrides, such as L-Selectride, often furnishes the anti-lactones. acs.org The stereoselectivity is governed by the direction of hydride attack on the carbonyl, which is influenced by steric hindrance and electronic factors within the cyclic transition state.

Common reducing agents and their expected outcomes in the reduction of γ-keto esters are summarized below.

| Reagent | Typical Conditions | Expected Major Product Diastereomer | Reference |

| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Often a mixture, selectivity depends on substrate | iwu.edu |

| Lithium Aluminium Hydride (LiAlH₄) | THF or Et₂O, 0 °C | Reduces both ketone and ester to diol | harvard.edu |

| Triethylsilane (Et₃SiH) / TFA | Dichloromethane, 0 °C | syn-alcohol | acs.org |

| L-Selectride® | THF, -78 °C | anti-alcohol | acs.org |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Formic acid/triethylamine | High diastereo- and enantioselectivity | rsc.org |

The resulting Methyl 4-hydroxytetrahydrofuran-2-carboxylate derivatives are valuable intermediates themselves, with the hydroxyl group serving as a handle for further functionalization, such as etherification or acylation. Complete reduction of both the ketone and the ester functionalities using a powerful reducing agent like lithium aluminum hydride would yield the corresponding tetrahydrofuran-2,4-diol derivative. harvard.edu

Nucleophilic Substitution Reactions

The term "nucleophilic substitution" in the context of this compound can refer to several processes, primarily nucleophilic acyl substitution at the C2 ester and nucleophilic additions to the C4 ketone, which may be followed by elimination or ring-opening.

The C4 ketone is generally more electrophilic and sterically accessible than the C2 ester, making it the preferred site for nucleophilic attack under non-equilibrating conditions. Reactions at this position are typically nucleophilic additions. For example, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols.

Conversely, the C2 methyl ester can undergo nucleophilic acyl substitution. This reaction proceeds via a tetrahedral intermediate. researchgate.net A common example is saponification, where hydroxide (B78521) ions attack the ester carbonyl, leading to the formation of a carboxylate salt after workup. Other nucleophiles, such as amines or alkoxides, can be used to convert the methyl ester into amides or other esters (transesterification), respectively.

Ring-opening reactions can also occur, particularly under harsh conditions or with specific nucleophiles. nih.gov For instance, strong bases could potentially induce cleavage of the tetrahydrofuran ring. Theoretical studies on the ring-opening of tetrahydrofuran have been performed using density functional theory to understand the activation energies and reaction profiles. nih.gov

Potential Nucleophilic Reactions:

At C4 (Ketone):

Wittig Reaction: Conversion of the ketone to an alkene.

Cyanohydrin Formation: Addition of hydrogen cyanide to form a cyanohydrin.

Acetal/Ketal Formation: Protection of the ketone, often as a prerequisite for reactions at the ester.

At C2 (Ester):

Hydrolysis (Saponification): Conversion to the corresponding carboxylic acid.

Aminolysis: Reaction with amines to form amides.

Transesterification: Reaction with other alcohols to form different esters.

Cycloaddition Reactions Involving this compound Derivatives

While the saturated tetrahydrofuran ring of this compound is not suitable for direct participation in cycloaddition reactions, its derivatives can be transformed into reactive components for such transformations. wikipedia.orgsigmaaldrich.com The introduction of unsaturation into the ring system is a key strategy to generate reactive dienes or dienophiles.

One approach involves the conversion of the C4 ketone into an enol or enol ether. This creates a double bond within the furanone scaffold, which can then act as a dienophile in [4+2] Diels-Alder reactions. The reactivity of furan (B31954) and its derivatives in Diels-Alder reactions is well-documented, although sometimes reversible (retro-Diels-Alder). mdpi.comrsc.org

Alternatively, elimination reactions can be employed to generate a butenolide-type structure. Butenolides are known to participate in various cycloaddition reactions, including [3+2] cycloadditions with azomethine ylides to form complex bicyclic adducts and higher-order [8+2] cycloadditions. rsc.orgacs.org Organocatalytic methods have been developed to activate furanone derivatives for these transformations, leading to polycyclic products with high diastereoselectivity. acs.orgacs.org

| Derivative Type | Potential Cycloaddition | Description | Reference |

| C4-Enol Ether Derivative | [4+2] Diels-Alder | The endocyclic double bond acts as a dienophile with a suitable diene. | mdpi.com |

| Butenolide Derivative | [3+2] Cycloaddition | Reacts with 1,3-dipoles (e.g., azomethine ylides) to form five-membered heterocyclic rings. | rsc.org |

| Butenolide Derivative | [8+2] Cycloaddition | Acts as a 2π component with an 8π partner like heptafulvene to form complex cycloadducts. | acs.orgacs.org |

These cycloaddition strategies provide a powerful method for rapidly increasing molecular complexity and accessing diverse polycyclic and heterocyclic scaffolds from precursors derived from this compound.

Investigation of Reaction Intermediates and Transition States

Understanding the reaction mechanisms, including the structures of intermediates and transition states, is crucial for controlling reaction outcomes. Computational chemistry, particularly using density functional theory (DFT), has become an invaluable tool for elucidating these transient species. scirp.org

For reactions involving this compound, several key intermediates and transition states can be postulated and studied:

Nucleophilic Addition to C4-Ketone: The reaction proceeds through a tetrahedral intermediate , where the incoming nucleophile has added to the carbonyl carbon, which changes from sp² to sp³ hybridization. The stereochemical outcome of the reaction is determined by the energy of the diastereomeric transition states leading to this intermediate. acs.org

Nucleophilic Acyl Substitution at C2-Ester: This reaction also involves a tetrahedral intermediate . The subsequent collapse of this intermediate to reform the carbonyl double bond results in the expulsion of the methoxide leaving group. researchgate.net

Enolate Formation: In the presence of a base, a proton can be abstracted from the C3 or C5 position to form an enolate intermediate . The regioselectivity of this deprotonation is key to subsequent reactions like alkylation or aldol (B89426) additions.

Cycloaddition Reactions: Concerted cycloaddition reactions, like the Diels-Alder reaction, proceed through a pericyclic transition state where multiple bonds are formed and broken simultaneously. wikipedia.org Computational studies can model this transition state to predict stereochemical outcomes (e.g., endo/exo selectivity). researchgate.net

Studies on related lactone systems have utilized computational methods to analyze post-transition state bifurcations, where a single transition state can lead to multiple products, and to understand the energetics of ring-opening reactions. researchgate.netresearchgate.net Similar theoretical investigations on this compound and its derivatives would provide deep insight into its reactivity and guide the rational design of synthetic pathways.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 4-oxotetrahydrofuran-2-carboxylate, a combination of 1D (¹H and ¹³C) and 2D NMR experiments provides an unambiguous assignment of all atoms in the structure.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Experimental data obtained in a DMSO-d6 solvent reveals the distinct signals for the seven protons of the molecule. Current time information in Seattle, WA, US.

The proton assignments are as follows:

A singlet at 3.72 ppm is attributed to the three protons of the methyl ester group (-OCH₃). Current time information in Seattle, WA, US.

The proton at the C2 position (H-2) appears as a doublet of doublets at 4.97 ppm, with coupling constants of 8.8 and 5.1 Hz. This complexity arises from its coupling to the two diastereotopic protons on C3. Current time information in Seattle, WA, US.

The two protons on C3 are chemically non-equivalent and show separate signals. One proton (H-3a) resonates as a doublet of doublets at 3.01 ppm (J = 18.5, 8.8 Hz), and the other (H-3b) appears as a doublet of doublets at 2.62 ppm (J = 18.5, 5.1 Hz). Current time information in Seattle, WA, US. The large 18.5 Hz coupling constant is characteristic of geminal coupling on an sp³ carbon adjacent to a carbonyl group.

The protons on C5, adjacent to the ether oxygen and the ketone, are also diastereotopic. They appear as two distinct doublets at 4.02 ppm and 3.82 ppm, each with a large geminal coupling constant of 17.5 Hz. Current time information in Seattle, WA, US.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-2 | 4.97 | dd | 8.8, 5.1 | 1H |

| H-3a | 3.01 | dd | 18.5, 8.8 | 1H |

| H-3b | 2.62 | dd | 18.5, 5.1 | 1H |

| H-5a | 4.02 | d | 17.5 | 1H |

| H-5b | 3.82 | d | 17.5 | 1H |

| -OCH₃ | 3.72 | s | N/A | 3H |

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. As there is no plane of symmetry, all six carbon atoms are expected to be distinct. While experimental data is not widely published, predicted ¹³C NMR data provides valuable insight into the chemical shifts. The chemical shifts are heavily influenced by the electronegativity of adjacent oxygen atoms and the nature of the carbonyl groups.

The predicted assignments are:

The ketone carbonyl carbon (C4) is the most deshielded, appearing significantly downfield around 205.9 ppm.

The ester carbonyl carbon (-COO-) resonates at approximately 170.1 ppm.

The carbon at the C2 position, bonded to both the ring oxygen and the ester group, is found around 75.8 ppm.

The C5 carbon, adjacent to the ring oxygen and the ketone, appears at a similar chemical shift of around 72.4 ppm.

The methyl ester carbon (-OCH₃) has a characteristic shift of about 52.8 ppm.

The C3 carbon, situated between the C2 methine and the C4 ketone, is the most upfield signal at around 41.5 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (C=O, Ketone) | 205.9 |

| -COO- (Ester) | 170.1 |

| C2 | 75.8 |

| C5 | 72.4 |

| -OCH₃ | 52.8 |

| C3 | 41.5 |

To confirm the assignments from 1D NMR and establish the complete molecular connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key expected correlations would be between H-2 and the two H-3 protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton at 4.97 ppm to the carbon at 75.8 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for identifying quaternary carbons and piecing the molecular fragments together. For instance, correlations would be expected from the -OCH₃ protons (3.72 ppm) to the ester carbonyl carbon (~170.1 ppm). Protons on C3 and C5 would show correlations to the ketone carbon (C4, ~205.9 ppm), confirming the position of the ketone functional group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is characterized by strong absorptions from its two distinct carbonyl groups.

Ketone C=O Stretch: The carbonyl group of the ketone within the five-membered tetrahydrofuran (B95107) ring is expected to absorb at a relatively high frequency, typically in the range of 1750-1770 cm⁻¹. This higher frequency compared to an acyclic ketone (~1715 cm⁻¹) is due to the ring strain of the five-membered ring.

Ester C=O Stretch: The ester carbonyl stretching vibration is anticipated to appear in the range of 1735-1750 cm⁻¹. This peak may overlap with the ketone carbonyl absorption, potentially appearing as a broadened band or a shoulder.

C-O Stretching: Strong, distinct bands corresponding to the C-O stretching vibrations of the ester and the cyclic ether functionalities would be prominent in the fingerprint region of the spectrum, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₆H₈O₄), the exact molecular weight is 144.0423 g/mol .

In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion (M⁺): A peak corresponding to the intact molecule would be observed at m/z = 144.

Fragmentation Pattern: The structure is prone to characteristic fragmentation pathways typical for esters and ketones. Key fragment ions would likely include:

[M - OCH₃]⁺: Loss of the methoxy (B1213986) radical from the ester group, resulting in an acylium ion at m/z = 113.

[M - COOCH₃]⁺: Alpha-cleavage with loss of the entire carbomethoxy group, yielding a fragment at m/z = 85. This is often a significant fragmentation pathway for esters. cdnsciencepub.comcdnsciencepub.com

Cleavage adjacent to the ketone carbonyl could also occur, leading to further fragmentation of the ring structure.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and stereochemistry.

A review of the scientific literature and crystallographic databases indicates that no single-crystal X-ray diffraction studies have been published for this compound. The compound is typically handled as an oil or liquid at room temperature, which precludes analysis by this method unless a suitable crystalline derivative can be prepared.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from impurities and the resolution of its stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are pivotal analytical methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely utilized technique for the purity assessment and separation of "this compound." Its application is particularly noted in the purification of reaction mixtures and in the resolution of stereoisomers, which is crucial given the chiral nature of the molecule.

Reverse-phase HPLC is a common mode used for the purification of this compound. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. While specific application notes detailing the analysis of "this compound" are not extensively published in peer-reviewed literature, general principles of reverse-phase chromatography can be applied. A typical system might employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Due to the presence of a chiral center at the C2 position of the tetrahydrofuran ring, "this compound" exists as a pair of enantiomers. The separation of these enantiomers is critical in stereoselective synthesis and for the characterization of stereochemically pure compounds. Chiral HPLC is the method of choice for this purpose. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral compounds like this. The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution. While specific chiral HPLC conditions for this exact molecule are proprietary and often developed in-house, patent literature describing the synthesis of related compounds confirms the use of chiral HPLC and a similar technique, Supercritical Fluid Chromatography (SFC), for the separation of such chiral intermediates. google.comgoogle.com

Below is an illustrative table of potential HPLC conditions for the analysis of "this compound."

| Parameter | Reverse-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

| Column | C18, 4.6 x 150 mm, 5 µm | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | n-Hexane / Isopropanol (90:10, v/v) |

| Gradient/Isocratic | Gradient: 5% B to 95% B over 15 min | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 25 °C | 25 °C |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of "this compound". google.com This method is well-suited for volatile and thermally stable compounds. For GC analysis, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

In the context of "this compound," GC-MS can be used to confirm the identity and purity of the compound. The gas chromatogram provides information on the retention time, which is characteristic of the compound under specific conditions, and the peak area can be used to quantify its purity. The mass spectrometer fragments the eluted compound, generating a unique mass spectrum that serves as a molecular fingerprint, confirming the structure of the molecule.

The selection of the GC column is critical for achieving good separation. A column with a moderately polar stationary phase is typically suitable for a compound with the functionality of "this compound." The temperature program of the GC oven is optimized to ensure adequate separation of the target compound from any volatile impurities or side products from a reaction.

An example of a potential GC-MS method for the analysis of this compound is outlined in the table below.

| Parameter | GC-MS Analysis |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-300 m/z |

Applications of Methyl 4 Oxotetrahydrofuran 2 Carboxylate in Synthetic Chemistry

Building Block in Heterocyclic Chemistry

The tetrahydrofuran (B95107) skeleton is a common motif in many biologically active compounds and natural products. Methyl 4-oxotetrahydrofuran-2-carboxylate serves as a key starting material in heterocyclic chemistry, where its functional groups can be manipulated to construct more complex ring systems. bldpharm.comfrontiersin.org The presence of the ketone at the 4-position and the ester at the 2-position provides two distinct points for chemical modification. For instance, the ketone can undergo reactions such as nucleophilic addition, condensation, or reduction, while the ester can be hydrolyzed, aminated, or reduced to an alcohol. This dual reactivity allows chemists to use the molecule as a scaffold, introducing new functional groups and building fused or spirocyclic heterocyclic systems. The γ-lactone, a core feature of this molecule, is a privileged structure in many synthetic targets. frontiersin.org

Precursor for Pharmaceutical Intermediates

The synthesis of novel therapeutic agents often relies on the availability of functionalized intermediates that can be elaborated into final drug candidates. nih.gov this compound is recognized as a useful precursor for pharmaceutical intermediates due to its capacity to be converted into a variety of heterocyclic structures that form the core of many medicinal compounds. evotec.comguidechem.com

Pyrimidine (B1678525) and its fused analogues are a critical class of heterocyclic compounds found in nucleic acids and are central to numerous therapeutic applications. bu.edu.eg The synthesis of these rings often involves the condensation of a 1,3-bifunctional three-carbon fragment with reagents like urea (B33335), guanidine, or amidines. bu.edu.eg this compound, through chemical manipulation, can act as a precursor to such a three-carbon fragment. For example, ring-opening of the tetrahydrofuran moiety can generate a linear intermediate with appropriate functional groups that can then be cyclized to form a pyrimidine ring. This strategy is valuable for creating substituted pyrimidines, which are explored for a wide range of biological activities. researchgate.netnih.gov The ability to generate complex fused pyrimidine systems makes this starting material particularly useful in drug discovery programs. nih.gov

The development of new drugs is a continuous effort to address unmet medical needs, including emerging infectious diseases and evolving resistance mechanisms. nih.gov A key strategy in this field is the synthesis of new molecular entities based on scaffolds known to possess biological activity. Heterocyclic compounds, particularly those derived from versatile intermediates, are a major focus. The pyrimidine derivatives and other complex heterocycles that can be synthesized from this compound serve as foundational structures for developing novel therapeutic agents. These scaffolds can be further functionalized to optimize their interaction with biological targets, leading to the discovery of new medicines. nih.gov

Intermediate in Agrochemical Synthesis

The principles of molecular design in the agrochemical industry often parallel those in the pharmaceutical sector, with a focus on creating compounds that exhibit specific biological activity. Heterocyclic compounds are frequently used as the basis for new herbicides, insecticides, and fungicides. Given its utility in building diverse heterocyclic systems, this compound is a valuable intermediate in agrochemical synthesis. Its reactive handles allow for the systematic modification of the molecular structure, enabling the exploration of structure-activity relationships to develop potent and selective agrochemicals. The core tetrahydrofuran structure itself is a component of some biologically active molecules, making it a relevant starting point for agrochemical research and development.

Contributions to Flavor and Fragrance Chemistry

The flavor and fragrance industry relies on a wide palette of chemical compounds to create specific scents and tastes. researchgate.net Esters and lactones are well-known classes of compounds that often contribute fruity, sweet, and creamy notes. nih.gov Tetrahydrofuran derivatives have been identified as having specific and desirable odor profiles, including notes described as green, creamy, and coffee-like. google.com this compound, containing both an ester and a lactone-like core, possesses the structural features typical of fragrance molecules. It can be used as an intermediate to synthesize other aroma chemicals or may contribute its own unique sensory properties to flavor and fragrance compositions. Related furan (B31954) compounds are noted for imparting sweet, caramel, and nutty characteristics. thegoodscentscompany.com

Synthesis of Complex Natural Products and Analogues

Natural products are a primary source of inspiration for new drugs and other functional molecules due to their structural complexity and biological activity. engineering.org.cn The total synthesis of these complex molecules is a significant challenge in organic chemistry. researchgate.net this compound serves as a valuable chiral building block or synthetic intermediate in the synthesis of natural products containing a tetrahydrofuran ring. organic-chemistry.org The compound's existing stereocenter and functional groups can be used to control the stereochemistry of subsequent reactions, which is crucial for synthesizing the correct enantiomer of a natural product. Biomimetic synthesis strategies, which mimic the way nature builds complex molecules, can also utilize such versatile starting materials to construct intricate molecular frameworks efficiently. engineering.org.cnorganic-chemistry.org

Interactive Data Table: Applications of this compound

| Field of Application | Role of the Compound | Resulting Chemical Class/Product |

| Heterocyclic Chemistry | Versatile Building Block | Fused and Spirocyclic Heterocycles |

| Pharmaceuticals | Precursor to Intermediates | Fused Pyrimidine Derivatives, Novel Therapeutic Agents |

| Agrochemicals | Synthetic Intermediate | Biologically Active Heterocycles (e.g., Fungicides, Herbicides) |

| Flavor & Fragrance | Intermediate/Aroma Chemical | Compounds with Fruity, Sweet, or Creamy Notes |

| Natural Products | Chiral Building Block | Complex Natural Products and their Analogues |

Biological and Pharmacological Investigations of Methyl 4 Oxotetrahydrofuran 2 Carboxylate and Its Derivatives

Antitumor and Cytotoxic Activities

Derivatives of the core tetrahydrofuran (B95107) structure have demonstrated notable antitumor and cytotoxic activities across various cancer cell lines. These activities are often attributed to the specific chemical moieties attached to the furan (B31954) ring, which can significantly influence their biological effects.

Effects on Cancer Cell Lines

The cytotoxic potential of various derivatives has been evaluated against a panel of human cancer cell lines. For instance, halogenated benzofuran (B130515) derivatives have shown significant activity. Research on methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate revealed potent cytotoxic effects. nih.gov The latter compound, in particular, demonstrated strong anticancer potential against liver (HepG2), lung (A549), and colon (SW620) cancer cell lines, with IC50 values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. nih.gov Notably, these compounds exhibited high selectivity against cancer cells, with significantly lower toxicity observed in normal human umbilical vein endothelial cells (HUVEC). nih.gov

Similarly, other furan-based derivatives have been synthesized and evaluated for their cytotoxic activities. For example, certain pyridine (B92270) carbohydrazide (B1668358) and N-phenyl triazinone derivatives of furan showed significant anticancer activity against the MCF-7 breast cancer cell line, with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov These compounds also displayed a favorable selectivity index, suggesting they are more toxic to cancer cells than to normal breast cells. nih.gov

Table 1: Cytotoxic Activity of Selected Furan and Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 |

| A549 (Lung) | 3.5 ± 0.6 | |

| SW620 (Colon) | 10.8 ± 0.9 | |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 |

| HepG2 (Liver) | 11 ± 3.2 | |

| Furan-derived pyridine carbohydrazide | MCF-7 (Breast) | 4.06 |

Mechanism of Action Studies in Cancer Models

The anticancer effects of these derivatives are often mediated through the induction of apoptosis and cell cycle arrest. For instance, halogenated benzofuran derivatives have been shown to exert pro-oxidative and pro-apoptotic effects. nih.gov Treatment of cancer cells with these compounds led to an increase in reactive oxygen species (ROS), which can trigger programmed cell death. nih.gov

Furthermore, analysis of the cell cycle in the presence of these derivatives has revealed their ability to interfere with cell division. One of the benzofuran derivatives was found to induce a G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at the S and G2/M phases in A549 cells. nih.gov Similarly, furan-based pyridine carbohydrazide and N-phenyl triazinone derivatives were also found to disrupt the cell cycle at the G2/M phase and lead to an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov The induction of apoptosis by these compounds was further confirmed by positive annexin (B1180172) V/PI staining and was linked to the intrinsic mitochondrial pathway, involving an increase in the levels of p53 and Bax and a decrease in Bcl-2. nih.gov

Inhibition of Fatty Acid Synthase (FASN) and Mitochondrial Fatty Acid Synthesis Pathway

A significant mechanism of action for some derivatives of 4-oxotetrahydrofuran is the inhibition of Fatty Acid Synthase (FASN). FASN is a key enzyme in the synthesis of fatty acids and is often overexpressed in cancer cells, making it an attractive therapeutic target. The compound 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, known as C75, is a well-studied synthetic FASN inhibitor with therapeutic potential in various cancer models. nih.gov

C75's inhibitory action extends to the mitochondrial fatty acid synthesis (mtFAS) pathway. It has been shown to potentially inhibit human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), a key enzyme in this pathway. nih.gov This inhibition leads to a decrease in lipoic acid content, impaired mitochondrial function, an increase in reactive oxygen species, and reduced cell viability. nih.gov The effects of C75 on mitochondria are similar to those observed with the knockdown of HsmtKAS, but not FASN, suggesting a crucial role for the mtFAS pathway in mitochondrial function. nih.gov

Enzyme Inhibition Studies

Beyond FASN, derivatives of the tetrahydrofuran and furan carboxylate structures have been investigated for their ability to inhibit other enzymes. For example, various O-substituted carbamates have been synthesized and screened against enzymes such as α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase. ajphs.com Certain derivatives exhibited good inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease. ajphs.com

Modulation of Cellular Processes and Biochemical Pathways

The biological activity of these compounds is not limited to direct enzyme inhibition. They can also modulate various cellular processes and biochemical pathways. As mentioned earlier, many of these derivatives can induce oxidative stress, leading to an accumulation of ROS and subsequent cell death through apoptosis and autophagy. nih.gov The modulation of key proteins involved in apoptosis, such as the Bcl-2 family and p53, has been observed. nih.gov

DNA Binding Studies

The interaction of furan derivatives with DNA is another area of investigation. Studies on furan itself have shown that it can covalently bind to DNA in vivo, which may contribute to its carcinogenicity. nih.gov This suggests that furan-derived metabolites can react with DNA, leading to genotoxicity. While stable DNA adducts were not detected in some earlier studies, more sensitive methods have provided evidence of furan's reaction with DNA. nih.gov The characterization of these DNA adducts is crucial for understanding the full toxicological and pharmacological profile of this class of compounds.

Theoretical and Computational Studies of Methyl 4 Oxotetrahydrofuran 2 Carboxylate

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the optimized molecular geometry and electronic properties of molecules like Methyl 4-oxotetrahydrofuran-2-carboxylate. By utilizing various functionals and basis sets, such as B3LYP with 6-311++G(d,p), researchers can compute a range of molecular parameters. researchgate.netjacsdirectory.com

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable structure. jacsdirectory.com Furthermore, DFT enables the calculation of electronic properties that are crucial for understanding the molecule's behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of the molecule. jacsdirectory.com A smaller energy gap suggests that the molecule is more likely to be reactive.

Other properties that can be derived from these calculations include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net This is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Additionally, Mulliken and Natural Population Analysis (NPA) can provide insights into the charge distribution across the atoms of the molecule. scielo.org.mx

Table 1: Representative Data from DFT Calculations on a Furan (B31954) Derivative (Note: This table is illustrative and based on data for a similar furan compound, not this compound itself.)

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uem.br In the context of this compound, molecular docking can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. This method is instrumental in drug discovery and design, providing insights into the binding affinity and mode of interaction of a ligand with its target protein. nih.gov

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding energy. nih.gov The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, studies on similar furan derivatives have identified specific protein targets and elucidated their binding modes. uem.br Such analyses can guide the rational design of more potent and selective inhibitors or modulators of a particular biological target.

Table 2: Illustrative Molecular Docking Results for a Furan Derivative against Bacterial Proteins (Note: This table is hypothetical and for illustrative purposes.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Thymidylate Kinase (S. aureus) | 2CCG | -6.8 | TYR33, ARG74, GLN103 |

| Carbapenem-Associated Resistance Operator (A. baumannii) | 4FUV | -7.2 | TRP105, ILE121, VAL123 |

Conformational Analysis and Energy Minimization

The tetrahydrofuran (B95107) ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. The two most common conformations for a five-membered ring like tetrahydrofuran are the envelope (E) and twist (T) forms. yorku.cad-nb.info

Computational methods, often in conjunction with experimental techniques like rotational spectroscopy, can be used to explore the conformational landscape of such molecules. yorku.ca By performing energy minimization calculations, the geometries of different conformers are optimized, and their relative stabilities can be compared. These calculations can also determine the energy barriers for interconversion between different conformers. yorku.ca Understanding the preferred conformation is crucial as the three-dimensional shape of a molecule dictates its interactions with other molecules, including biological targets.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these methods can identify the most reactive sites within the molecule and predict the outcome of various transformations. The reactivity of furanone derivatives is influenced by the presence of functional groups and the electronic properties of the ring. nih.gov

One useful concept is the Fukui function, which is derived from DFT calculations and helps to identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. ymerdigital.com By analyzing the Fukui functions, one can predict the regioselectivity of reactions. For example, it can help determine whether a nucleophile is more likely to attack the carbonyl carbon of the ketone or the ester group. Computational studies on other heterocyclic compounds have successfully used these methods to rationalize and predict their chemical behavior.

In Silico Screening for Biological Activity

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. sciencescholar.us this compound can be subjected to in silico screening against various biological targets to predict its potential biological activities.

This process often involves high-throughput molecular docking of the compound against a panel of known drug targets. sciencescholar.us Additionally, computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. scielo.org.mx These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a compound and identify potential liabilities. For instance, in silico screening of tetrahydropyrimidine (B8763341) derivatives has been used to identify potential inhibitors of dihydrofolate reductase. sciencescholar.us

Mechanistic Insights from Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions that are often difficult to obtain through experimental methods alone. For reactions involving this compound, computational studies can be used to map out the entire reaction pathway, including the structures of transition states and intermediates.

By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. mdpi.com For example, DFT calculations have been used to elucidate the regioselectivity of methylation reactions in similar heterocyclic systems by comparing the energies of different reaction intermediates. mdpi.com This level of mechanistic detail is invaluable for optimizing reaction conditions and designing new synthetic routes.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. For Methyl 4-oxotetrahydrofuran-2-carboxylate and its derivatives, future research will concentrate on developing more eco-friendly synthetic routes. This includes the exploration of bio-based starting materials, moving away from petrochemical feedstocks. Biomass, being an abundant and renewable source of organic carbon, is a viable alternative for producing various chemical building blocks. acs.org

Key green chemistry strategies to be explored include:

Use of Green Solvents: Investigating the use of less hazardous and more sustainable solvents like ionic liquids and deep eutectic solvents to improve the efficiency and environmental footprint of synthetic processes. mdpi.com

Alternative Energy Sources: Employing alternative energy sources such as microwave irradiation and ultrasound to potentially increase reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.com

Renewable Feedstocks: Developing synthetic pathways that utilize renewable feedstocks, such as carbohydrates (C5 and C6 sugars), which can be converted into furan (B31954) derivatives and subsequently to the tetrahydrofuran (B95107) scaffold. acs.org

Flow Chemistry: Implementing continuous flow chemistry processes can offer better control over reaction parameters, improve safety, and allow for easier scalability, which is crucial for industrial applications. silvarigroup.comrsc.orgrsc.org

Exploration of New Catalytic Systems

Catalysis is at the heart of efficient chemical synthesis. The future of this compound synthesis will heavily rely on the discovery and implementation of novel and more efficient catalytic systems. These systems will aim to improve selectivity, yield, and reaction conditions.

Future research in this area will likely focus on:

Lewis Acid Catalysis: Expanding the use of Lewis acids to mediate and catalyze the synthesis of tetrahydrofuran cores, offering highly selective and controlled pathways for cyclization and functionalization. researchgate.net

Organocatalysis: Developing asymmetric organocatalytic methods, such as those employing tandem iminium-enamine catalysis, to produce highly substituted tetrahydrofurans with excellent enantioselectivity. nih.govresearchgate.net

Biocatalysis: Utilizing enzymes as catalysts (biocatalysis) for the synthesis of tetrahydrofuran derivatives, which can offer high stereoselectivity under mild reaction conditions.

Photocatalysis: Investigating the use of light-driven photocatalytic reactions, which can enable unique transformations and provide access to novel furanone and tetrahydrofuran structures under mild conditions. acs.orgglobethesis.comwikipedia.org

Non-Noble Metal Catalysis: Exploring the use of abundant and less expensive non-noble metals like iron, cobalt, nickel, and copper as catalysts to replace expensive precious metals, thereby reducing the cost of synthesis.

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

The tetrahydrofuran and furanone cores are present in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. silvarigroup.comresearchgate.netmdpi.com This provides a strong rationale for the design and synthesis of advanced derivatives of this compound with the aim of discovering novel therapeutic agents.

Future directions in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure of this compound to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds.

Anticancer Agents: Designing derivatives that can act as antiproliferative agents. For instance, some furanone derivatives have shown promising anticancer activity against breast carcinoma cells.

Antimicrobial Agents: Developing new derivatives to combat the growing threat of antimicrobial resistance. Furanone derivatives have been shown to inhibit biofilm formation and can be used in combination with existing antibiotics to enhance their efficacy. acs.orgmdpi.com

HIV-1 Protease Inhibitors: The tetrahydrofuran moiety is a key component in several potent HIV-1 protease inhibitors. researchgate.netnih.gov Designing novel derivatives of this compound could lead to new antiviral therapies.

A summary of potential bioactive derivatives and their target activities is presented in the table below.

| Derivative Class | Potential Bioactivity | Design Strategy |

|---|---|---|

| Substituted Aryl/Heteroaryl Derivatives | Anticancer, Antimicrobial | Introduction of various aromatic and heterocyclic rings to explore interactions with biological targets. |

| Fused-Ring Systems | Antiviral (e.g., HIV Protease Inhibition) | Creation of rigid, conformationally constrained analogs to improve binding affinity. |

| Chiral Sulfonyl and Sulfanyl Derivatives | Antimicrobial, Biofilm Inhibition | Incorporation of sulfur-containing functional groups to modulate activity and physicochemical properties. |

| Halogenated Derivatives | Antimicrobial, Quorum Sensing Inhibition | Introduction of halogen atoms to enhance potency and metabolic stability. |

Detailed In Vivo Pharmacological Studies

While in vitro studies are crucial for the initial screening of bioactive compounds, detailed in vivo pharmacological studies are essential to evaluate their efficacy, safety, and pharmacokinetic profiles in a living organism. Future research on promising derivatives of this compound will necessitate a transition to animal models.

Key aspects of these future in vivo studies will include:

Efficacy in Disease Models: Testing the therapeutic efficacy of novel derivatives in relevant animal models of cancer, infectious diseases, and inflammatory conditions. For instance, furanone compounds have shown efficacy in in vivo models of Pseudomonas infection. mdpi.com

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to understand their bioavailability and in vivo fate.

Toxicology Studies: Assessing the potential toxicity and side effects of the new derivatives to establish their safety profile for potential clinical development.

Combination Therapies: Investigating the synergistic effects of new derivatives when used in combination with existing drugs, which could lead to more effective treatment strategies and combat drug resistance.

Integration with Advanced Materials Science

The furan and tetrahydrofuran moieties are valuable building blocks for the synthesis of bio-based and functional polymers. mdpi.comglobethesis.com The bifunctional nature of this compound makes it an attractive monomer for the development of novel polymeric materials.

Future research in this domain will explore:

Bio-based Polyesters and Polyamides: Utilizing this compound as a monomer in polymerization reactions to create new bio-based polyesters and polyamides, offering sustainable alternatives to petroleum-based plastics. mdpi.comresearchgate.net

Self-Healing Polymers: Incorporating the furan moiety into polymer backbones to enable the development of self-healing materials through reversible Diels-Alder reactions. acs.orgresearchgate.net

Functional Polymers: Designing and synthesizing polymers with specific functionalities for applications in areas such as drug delivery, coatings, and adhesives.

Graphene Nanocomposites: Preparing nanocomposites by incorporating graphene into furan-based polymer matrices to enhance their mechanical and thermal properties. mdpi.com

The potential applications of polymers derived from this compound are summarized in the table below.

| Polymer Type | Key Feature | Potential Application |

|---|---|---|

| Polyesters | Bio-based, Potentially Biodegradable | Sustainable packaging, textiles |

| Polyamides | High-performance properties | Engineering plastics, fibers |

| Cross-linked Polymers (via Diels-Alder) | Self-healing capability | Coatings, adhesives, reusable materials |

| Functionalized Copolymers | Tunable properties | Drug delivery systems, smart materials |

Multi-omics Approaches in Biological Activity Elucidation

To gain a deeper understanding of the biological mechanisms of action of novel bioactive derivatives of this compound, future research will increasingly employ multi-omics approaches. These technologies allow for a comprehensive analysis of the global changes in biological systems upon treatment with a compound.

Emerging research avenues in this area include:

Genomics and Transcriptomics: To identify the genes and gene expression pathways that are modulated by the compounds, providing insights into their molecular targets.

Proteomics: To study the changes in protein expression and post-translational modifications, which can reveal the downstream effects of the compounds on cellular signaling pathways.

Metabolomics: To analyze the alterations in metabolic profiles, which can help to understand the compound's impact on cellular metabolism and identify potential biomarkers of its activity.

Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and chemical synthesis. In the context of this compound, these computational tools can accelerate the research and development process.

Future applications of AI and ML will focus on:

Virtual Screening and Compound Design: Using AI algorithms to screen large virtual libraries of potential derivatives and predict their bioactivity, helping to prioritize the synthesis of the most promising candidates.

QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives based on their chemical structure.

Reaction Prediction and Synthesis Planning: Employing ML models to predict the outcomes of chemical reactions and to design optimal synthetic routes, thereby reducing the time and resources required for experimental work.

De Novo Drug Design: Utilizing generative AI models to design entirely new molecules with desired pharmacological properties based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 4-oxotetrahydrofuran-2-carboxylate?

The synthesis of this compound typically involves esterification or cyclization reactions. For example, furan-based carboxylates are often synthesized via acid-catalyzed esterification of tetrahydrofuran precursors under reflux conditions. Key parameters include temperature control (70–100°C), use of Lewis acids (e.g., H₂SO₄ or p-toluenesulfonic acid) as catalysts, and anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis . Purification via column chromatography or recrystallization is critical to isolate the product. Researchers should monitor reaction progress using TLC or HPLC to optimize yield and minimize side reactions.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the ester group (-COOCH₃) and the tetrahydrofuran ring. The 4-oxo group appears as a distinct carbonyl signal (~170 ppm in ¹³C NMR).

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise structural data, including bond lengths, angles, and ring puckering. Software like SHELXL or ORTEP-III is used for refinement and visualization.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility.

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent decomposition .

- Waste Disposal : Segregate waste and follow institutional guidelines for organic solvent disposal .

Advanced Research Questions

Q. How can ring puckering analysis resolve conformational ambiguities in this compound?

The tetrahydrofuran ring adopts non-planar conformations due to puckering. Cremer-Pople parameters (θ, φ) quantify puckering amplitude and phase . For example:

- θ : Measures deviation from planarity (θ ≈ 0° for planar, θ > 0° for puckered).

- φ : Describes pseudorotation phase (e.g., envelope vs. twist conformations).

Using X-ray data, calculate puckering coordinates with software like PLATON or Mercury. Compare results to DFT-optimized structures to validate experimental conformations .

Q. How can computational methods address contradictions in spectroscopic or crystallographic data?

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts or IR frequencies. Compare with experimental data to identify discrepancies (e.g., solvent effects or crystal packing influences) .

- Molecular Dynamics (MD) : Simulate solvent interactions to explain unexpected solubility or reactivity trends.

- Hirshfeld Surface Analysis : Resolve crystallographic ambiguities by mapping intermolecular interactions (e.g., hydrogen bonds or π-stacking) .

Q. What advanced crystallographic tools are used for structural elucidation of this compound?

- SHELX Suite : SHELXL refines crystal structures using least-squares minimization, while SHELXD solves phases for twinned or low-resolution data .

- ORTEP-3 : Generates publication-quality thermal ellipsoid plots to visualize atomic displacement parameters .

- CIF Validation : Use checkCIF (IUCr) to identify structural outliers (e.g., unusual bond angles) and ensure data reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.